ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate
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Description
“Ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate” is a complex organic compound. It contains a chromene group (a common motif in many natural products), an ethoxyphenoxy group, and an acetate group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the chromene and ethoxyphenoxy groups. The chromene group consists of a benzene ring fused to a heterocyclic ring containing an oxygen atom . The ethoxyphenoxy group contains an ether linkage and a phenyl ring .Scientific Research Applications
Synthesis and Characterization
Synthesis, Characterization, and Crystal Structure Analysis The compound ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate has been extensively studied for its synthesis and crystal structure. For instance, ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate, a structurally similar compound, was synthesized and characterized through NMR, IR, and mass spectral studies. Its crystal structure was confirmed through X-ray diffraction, exhibiting several C–H···O intermolecular interactions forming a three-dimensional architecture. The Hirshfeld surface analysis further revealed the nature of intermolecular contacts in the compound (Jyothi et al., 2017).
Chemical Reactions and Derivatives
L-Proline-Catalyzed Domino Reactions The compound has been utilized in complex chemical reactions. For instance, L-proline-catalyzed three-component reactions involving ethyl 2-[(2-ethoxy-2-oxoethyl)sulfonyl]acetate led to the synthesis of various thieno[3,2-c]thiopyran derivatives. This transformation is presumed to occur via a domino sequence involving multiple reaction steps, ultimately leading to the creation of multiple C-C bonds and the generation of new stereocenters with high diastereoselectivity (Indumathi et al., 2010).
Biological and Medicinal Applications
Anti-inflammatory and Antioxidative Properties Research into the bioactive properties of structurally related compounds has revealed promising results. For instance, a highly oxygenated antioxidative 2H-chromen derivative from the red seaweed Gracilaria opuntia exhibited significant anti-inflammatory and antioxidative activities. This derivative, characterized by its highly oxygenated carbon skeleton, showed greater anti-inflammatory selectivity index than synthetic NSAIDs and demonstrated significant antioxidative activity, comparable to synthetic antioxidants (Makkar & Chakraborty, 2018).
properties
IUPAC Name |
ethyl 2-[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-3-24-16-7-5-6-8-17(16)28-19-12-27-18-11-14(9-10-15(18)21(19)23)26-13-20(22)25-4-2/h5-12H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOVKUUOSLTMQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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